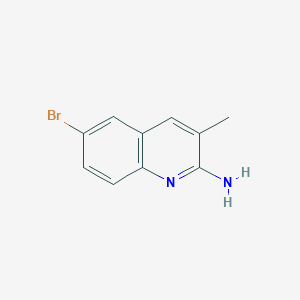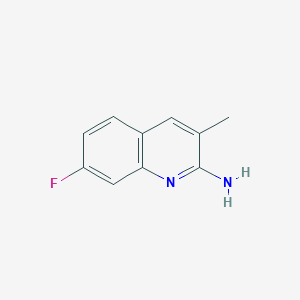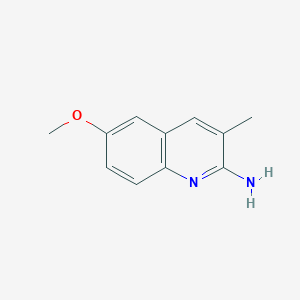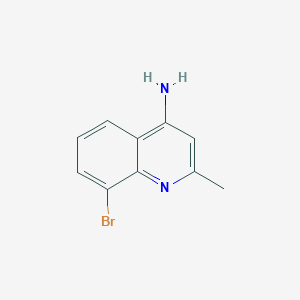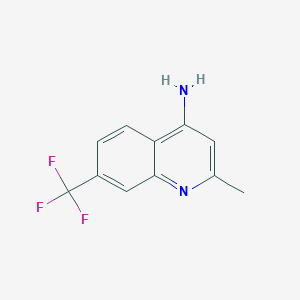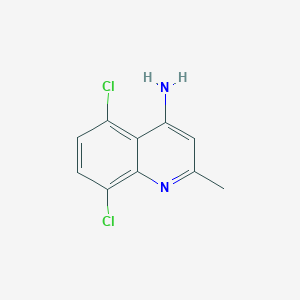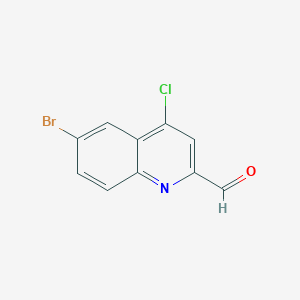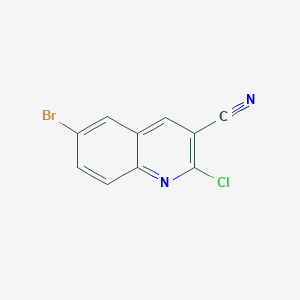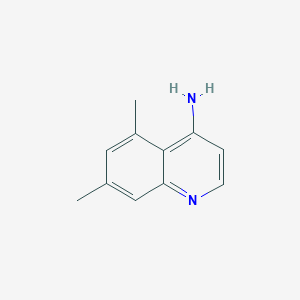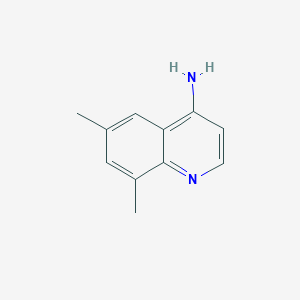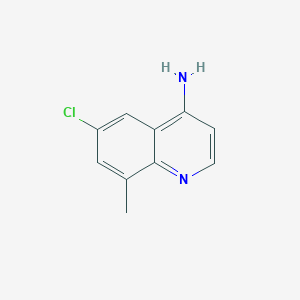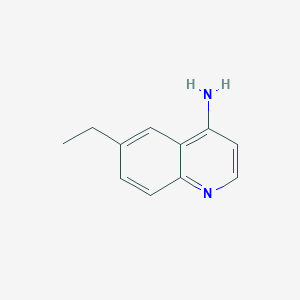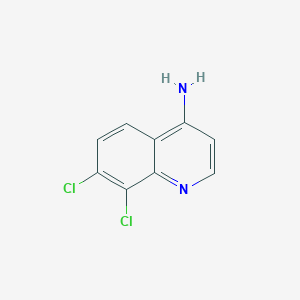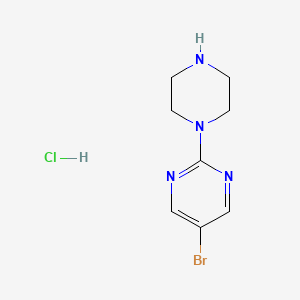
5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride is not directly mentioned in the provided papers. However, the papers discuss related bromo-substituted pyrimidine derivatives with piperazine units, which are of interest in the development of anticancer agents due to their potential as protein tyrosine kinase inhibitors. These compounds, including 7-bromothieno[3,2-d]pyrimidines and N,N'-bis(5-nitro-6-pyrimidinyl) derivatives of piperazine, are synthesized through multi-step reactions and are characterized by their potential biological activity .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from simpler precursors. For instance, the synthesis of 7-bromothieno[3,2-d]pyrimidines containing a piperazine unit starts from mercaptoacetic acid and proceeds through a 6-step reaction to obtain 7-bromo-4-chlorothieno[3,2-d]pyrimidine. This intermediate is then reacted with piperazine derivatives in the presence of triethylamine (Et3N) to yield the final compounds . Similarly, the synthesis of N,N'-bis(5-nitro-6-pyrimidinyl) derivatives of piperazine involves the introduction of a chlorine atom in the 4 position of the pyrimidine ring and subsequent reactions with nucleophilic reagents to form dialkylamino derivatives .
Molecular Structure Analysis
The molecular structure of these compounds is characterized using techniques such as 1H NMR and HRMS. These methods provide detailed information about the molecular framework and the substitution pattern on the pyrimidine ring. The presence of the piperazine unit is a key structural feature that is expected to contribute to the biological activity of these molecules .
Chemical Reactions Analysis
The chemical reactivity of these bromo-substituted pyrimidine derivatives is influenced by the presence of the bromine atom, which can act as a good leaving group in nucleophilic substitution reactions. The papers describe the ability of these compounds to undergo further chemical transformations, such as the formation of dialkylamino derivatives when reacted with various nucleophilic reagents . This reactivity is essential for the diversification of the compound's structure and the optimization of its biological properties.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride are not explicitly discussed in the provided papers, the properties of similar bromo-substituted pyrimidine derivatives can be inferred. These compounds are likely to be solid at room temperature and may exhibit moderate solubility in common organic solvents. The presence of the hydrochloride salt form suggests that the compound would be more soluble in polar solvents and could have improved stability and handling characteristics .
Safety And Hazards
properties
IUPAC Name |
5-bromo-2-piperazin-1-ylpyrimidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN4.ClH/c9-7-5-11-8(12-6-7)13-3-1-10-2-4-13;/h5-6,10H,1-4H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOXJQKRBDCFQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=N2)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

